molecular formula C10H6FNO2 B13024187 6-Fluoro-1-nitronaphthalene

6-Fluoro-1-nitronaphthalene

Cat. No.: B13024187
M. Wt: 191.16 g/mol
InChI Key: FWQJIKQKMWNTEE-UHFFFAOYSA-N
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Description

6-Fluoro-1-nitronaphthalene is an organic compound that belongs to the class of nitronaphthalenes It is characterized by the presence of a fluorine atom and a nitro group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-nitronaphthalene can be achieved through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 10-15% of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and subsequent decomposition processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium catalysts or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction: The major product is 6-fluoro-1-aminonaphthalene.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amine can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with biomolecules .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.

Biological Activity

6-Fluoro-1-nitronaphthalene is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group on the naphthalene ring. Its chemical structure can be represented as follows:

C10H6FNO2\text{C}_{10}\text{H}_6\text{FNO}_2

This configuration allows for unique interactions with biological molecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:

  • Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
  • Covalent Bond Formation : The compound may form covalent bonds with biomolecules, affecting protein function and signaling pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies suggest that derivatives of this compound may inhibit the growth of various bacteria and fungi, potentially serving as lead compounds for antibiotic development .
  • Anticancer Properties : The compound’s ability to induce DNA damage and apoptosis in cancer cells has been documented. The nitro group plays a crucial role in this activity by generating cytotoxic metabolites .
  • Toxicological Effects : While exhibiting therapeutic potential, this compound also poses risks. It has been shown to induce mutagenicity in bacterial models and hepatotoxicity in animal studies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against H. pylori and M. tuberculosis.
Anticancer ActivityInduced apoptosis in human cancer cell lines; associated with ROS generation.
Toxicological AssessmentShowed mutagenic effects in Salmonella typhimurium; hepatotoxicity observed in rodent models.

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a scaffold for designing new antimicrobial and anticancer agents.
  • Chemical Research : In synthetic organic chemistry as a reagent or intermediate for developing more complex molecules .

Properties

IUPAC Name

6-fluoro-1-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJIKQKMWNTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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